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Compound of Interest

Compound Name: Frutinone A

Cat. No.: B137992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Frutinone A, a natural chromone derivative isolated from the plant Polygala fruticosa, has

garnered attention for its diverse biological activities. This guide provides a comprehensive

meta-analysis of published studies on Frutinone A, objectively comparing its performance with

relevant alternatives and presenting supporting experimental data. We delve into its well-

documented role as a potent enzyme inhibitor and explore preliminary evidence for its other

therapeutic potentials.

Cytochrome P450 1A2 (CYP1A2) Inhibition: A
Detailed Comparison
Frutinone A has been extensively studied for its inhibitory effect on Cytochrome P450 1A2

(CYP1A2), a crucial enzyme involved in the metabolism of numerous drugs and xenobiotics.

Quantitative Data Summary
The following table summarizes the key quantitative data for the inhibition of CYP1A2 by

Frutinone A and a commonly used positive control, α-naphthoflavone.
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Compound IC50 (µM) Ki (µM) Inhibition Type

Frutinone A 0.56[1][2]
0.48 (mixed)[1][2],

0.31 (competitive)[1]
Mixed/Competitive

α-Naphthoflavone 0.008
Not consistently

reported
Competitive

Note: The inhibition type for Frutinone A was found to be dependent on the substrate used in

the assay.

Experimental Protocol: CYP1A2 Inhibition Assay
The inhibitory activity of Frutinone A on CYP1A2 is typically determined using an in vitro assay

with human liver microsomes or recombinant human CYP1A2 enzyme.

Materials:

Human liver microsomes or recombinant human CYP1A2

CYP1A2 substrate (e.g., phenacetin or ethoxyresorufin)

Frutinone A (test compound)

α-Naphthoflavone (positive control)

NADPH regenerating system (to initiate the enzymatic reaction)

Phosphate buffer (pH 7.4)

Procedure:

Frutinone A at various concentrations is pre-incubated with human liver microsomes or

recombinant CYP1A2 in a phosphate buffer.

The enzymatic reaction is initiated by adding a CYP1A2 substrate and an NADPH

regenerating system.
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The mixture is incubated at 37°C for a specific period.

The reaction is terminated, and the formation of the metabolite is quantified using analytical

techniques such as high-performance liquid chromatography (HPLC) or fluorescence

spectroscopy.

The percentage of inhibition at each concentration of Frutinone A is calculated relative to a

vehicle control.

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme

activity, is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed),

kinetic studies are performed by measuring the reaction rates at various substrate and

inhibitor concentrations. The data is then fitted to different enzyme inhibition models (e.g.,

Michaelis-Menten, Lineweaver-Burk).

Signaling Pathway: Frutinone A and CYP1A2 Interaction
The following diagram illustrates the inhibitory interaction of Frutinone A with the CYP1A2

enzyme, preventing the metabolism of a substrate into its product.
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Frutinone A inhibits CYP1A2-mediated metabolism.

Other Potential Biological Activities of Frutinone A:
A Call for Further Research
While the inhibitory effect of Frutinone A on CYP1A2 is well-established, preliminary studies

and the known biological activities of its source, Polygala fruticosa, suggest other potential

therapeutic applications. However, a significant lack of quantitative data and detailed

experimental protocols currently prevents a comprehensive comparative analysis.

Antimicrobial Activity
Extracts from Polygala fruticosa have been reported to possess antibacterial and antifungal

properties. While Frutinone A is mentioned as a contributor to this activity, specific Minimum

Inhibitory Concentration (MIC) values against various microbial strains are not yet available in

the published literature. Further research is needed to quantify its antimicrobial efficacy and

compare it with existing antimicrobial agents.
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Anti-inflammatory, Anticancer, and Neuroprotective
Activities
Studies on other species within the Polygala genus have revealed the presence of compounds

with anti-inflammatory, cytotoxic, and neuroprotective effects. The chemical similarity of

Frutinone A to other bioactive chromones and flavonoids suggests that it may also possess

these properties. However, dedicated studies to evaluate the IC50 values of Frutinone A in

relevant cellular assays are required to substantiate these claims.

Modulation of Signaling Pathways
Flavonoids, the broader class of compounds to which Frutinone A belongs, are known to

modulate various intracellular signaling pathways, including the Mitogen-Activated Protein

Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical in

inflammation, cell proliferation, and survival. To date, no specific studies have investigated the

direct effects of Frutinone A on these pathways. Elucidating its role in cellular signaling is a

crucial next step in understanding its full therapeutic potential.

Conclusion
Frutinone A is a potent and well-characterized inhibitor of the drug-metabolizing enzyme

CYP1A2, with efficacy comparable to the known inhibitor α-naphthoflavone. This strong

inhibitory activity warrants consideration in the context of potential drug-herb interactions. The

preliminary indications of its antimicrobial, anti-inflammatory, anticancer, and neuroprotective

activities are promising but require substantial further investigation. Quantitative data from

standardized assays are critically needed to enable a thorough comparison with existing

therapeutic agents and to fully unlock the therapeutic promise of this natural compound. Future

research should also focus on elucidating the specific molecular targets and signaling

pathways modulated by Frutinone A to provide a clearer picture of its mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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